2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione
Description
Properties
IUPAC Name |
2-morpholin-4-ylsulfonylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)25(22,23)19-7-9-24-10-8-19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGCUSWXDRDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione typically involves the reaction of anthraquinone with morpholine-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Chemical Synthesis
2-(Morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione serves as a valuable building block in organic synthesis. Its structure allows for the modification and derivatization to create more complex molecules.
Example Case Study :
A study demonstrated the use of this compound in synthesizing novel heterocycles that exhibit significant biological activity .
The compound has been investigated for its potential as an enzyme inhibitor and in studies related to protein interactions. Its sulfonyl group can engage in strong interactions with amino acid residues in enzyme active sites.
Mechanism of Action :
The anthraquinone core participates in redox reactions, which can influence cellular processes such as apoptosis and cell signaling pathways.
Case Study :
Research indicated that derivatives of this compound showed promising antitumor activity against colorectal cancer cells through targeted inhibition of specific enzymes involved in tumor progression .
Industrial Applications
In industrial chemistry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability.
| Application Area | Details |
|---|---|
| Dyes and Pigments | Used as an intermediate for synthesizing various colorants |
| Chemical Manufacturing | Serves as a precursor for producing other functionalized compounds |
Mechanism of Action
The mechanism of action of 2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The anthraquinone core can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Anthraquinones
Substituent Diversity and Positional Effects
Anthraquinones exhibit diverse biological and industrial applications depending on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Anthraquinone Derivatives
Physicochemical Properties
- Molecular Weight : The morpholine sulfonyl derivative has a higher molecular weight (~400 g/mol) compared to simpler analogs like 5a (MW ~299 g/mol) .
- Polarity: Sulfonyl and morpholine groups increase polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) relative to alkylamino or bromo derivatives .
Biological Activity
2-(Morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione, with the CAS number 413594-68-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 357.38 g/mol. The presence of the morpholine ring contributes to its pharmacological properties, enhancing interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer potential. Several studies have reported on its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Anticancer Activity
- Mechanism of Action : The compound's mechanism is believed to involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. The morpholine moiety enhances its ability to interact with specific receptors and enzymes involved in tumor growth.
-
Cell Line Studies : In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines:
- HepG2 (Liver Cancer) : IC values indicate potent activity.
- A549 (Lung Cancer) : Demonstrated significant inhibition of cell viability.
- HeLa (Cervical Cancer) : The compound showed promising results in reducing cell proliferation.
Selectivity and Safety
The selectivity of this compound for cancer cells over normal cells has been a focal point in research. Studies have indicated that while it effectively inhibits cancer cell growth, it shows lower toxicity towards non-cancerous cells such as MCF-10A (breast epithelial cells) and BJ-5ta (dermal fibroblasts), suggesting a favorable therapeutic index.
Case Studies
Several case studies highlight the compound's potential in clinical applications:
- Study on HepG2 Cells : A study evaluated the cytotoxic effects of various derivatives of anthracene compounds on HepG2 cells, with this compound being one of the most effective agents tested .
- Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance mechanisms observed in tumor cells .
Q & A
Q. What are the key synthetic routes for 2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione, and how are reaction conditions optimized?
The synthesis typically involves:
- Anthraquinone Core Formation : Oxidation of anthracene to 9,10-anthraquinone using oxidizing agents like Na₂Cr₂O₇/H₂SO₄ (yield ~90%) .
- Sulfonylation : Reaction of the anthraquinone intermediate with morpholine-4-sulfonyl chloride. This step often employs dehydrating agents (e.g., thionyl chloride) to activate carboxylic acid groups for sulfonamide bond formation .
- Optimization : Temperature control (60–80°C) and catalytic bases (e.g., pyridine) improve sulfonylation efficiency. Solvent selection (e.g., DCM or THF) impacts reaction kinetics and byproduct formation .
Q. How is the structure of this compound confirmed spectroscopically?
- ¹H/¹³C NMR : The anthraquinone carbonyls appear as singlet peaks at δ ~180–190 ppm in ¹³C NMR. The morpholine sulfonyl group shows distinct S=O stretching vibrations at ~1150–1350 cm⁻¹ in IR. Aromatic protons in the anthracene core resonate at δ 7.5–8.5 ppm .
- HRMS : Molecular ion peaks ([M+H]⁺) should match the calculated mass (C₁₈H₁₅NO₅S: 357.07 g/mol). Discrepancies >2 ppm indicate impurities or incorrect adducts .
Q. What purification strategies address common byproducts in the synthesis of this compound?
- Byproducts : Unreacted anthraquinone, positional isomers (e.g., 1-sulfonyl vs. 2-sulfonyl), and hydrolyzed sulfonamide derivatives.
- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) separates isomers. Recrystallization from ethanol removes unreacted starting materials .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?
- DFT Calculations : Predict electron distribution in the anthraquinone core to identify reactive sites for functionalization (e.g., electron-deficient C2 position for nucleophilic substitution) .
- Docking Studies : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to optimize substituent geometry. For example, morpholine sulfonyl groups may enhance solubility and binding affinity .
Q. What experimental protocols are used to evaluate the anticancer activity of this compound, and how are dosing parameters optimized?
Q. How do structural modifications at the sulfonamide group affect the compound’s photophysical properties?
- Substituent Effects : Replacing morpholine with piperazine increases electron-donating capacity, shifting UV-Vis absorption maxima (λmax) from 320 nm to 340 nm.
- Fluorescence Quenching : Bulky substituents reduce quantum yield due to steric hindrance of π-π stacking. For example, tert-pentyl groups decrease fluorescence intensity by ~40% compared to methyl .
Methodological Considerations
- Crystallography : Single-crystal X-ray diffraction (as in ) can resolve ambiguities in sulfonamide orientation. Monoclinic systems (space group P2₁/c) are common for anthraquinone derivatives .
- Stability Testing : Monitor degradation in PBS (pH 7.4) via HPLC. Half-life >24 hours at 25°C suggests suitability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
